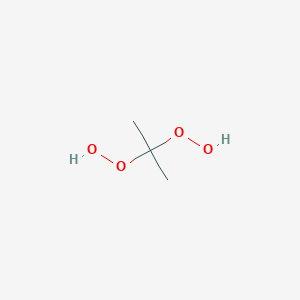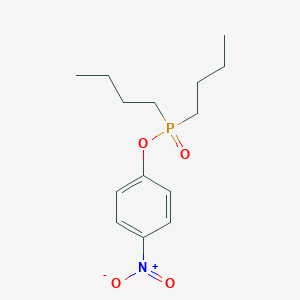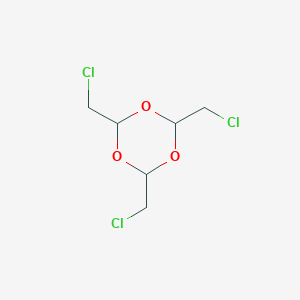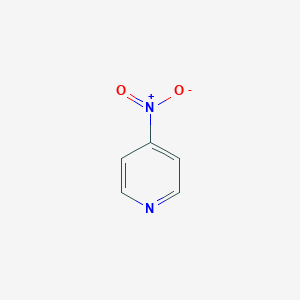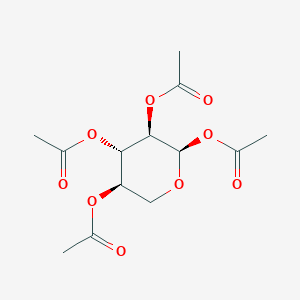
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose, also known as TAP, is a carbohydrate molecule that has gained significant attention in the scientific community due to its various applications in research. This molecule is a derivative of xylose, which is a common sugar found in plants. TAP is widely used as a starting material for the synthesis of other complex carbohydrates and glycoconjugates. In
作用机制
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose acts as a protecting group for the hydroxyl groups of xylose. The acetyl groups prevent the hydroxyl groups from participating in unwanted reactions during the synthesis of complex carbohydrates. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is easily removed from the molecule by hydrolysis under mild conditions, which allows the hydroxyl groups to participate in further reactions.
生化和生理效应
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose does not have any significant biochemical or physiological effects on its own. However, the molecules synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have various biological activities. For example, glycosides synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have been shown to have antimicrobial, antiviral, and anticancer properties.
实验室实验的优点和局限性
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has several advantages for lab experiments. It is easy to synthesize, and the resulting product is stable and easy to handle. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is also compatible with a wide range of solvents and reagents, which makes it versatile for use in different reactions. However, 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has some limitations. It is expensive compared to other protecting groups, and the acetylation reaction can be slow, which can lead to low yields.
未来方向
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has a promising future in scientific research. One future direction is the development of new protecting groups that are cheaper and more efficient than 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose. Another direction is the synthesis of more complex carbohydrates and glycoconjugates using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose as a starting material. These molecules have various applications in medicine, biotechnology, and materials science. Additionally, the use of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose in the synthesis of glycoconjugate vaccines is an area of active research. These vaccines have the potential to prevent infectious diseases and cancer.
Conclusion
In conclusion, 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is a carbohydrate molecule that has various applications in scientific research. Its synthesis method is straightforward, and the resulting product is stable and easy to handle. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is widely used as a starting material for the synthesis of complex carbohydrates and glycoconjugates. The molecules synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have various biological activities and have potential applications in medicine, biotechnology, and materials science. The future directions for 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose research are promising, and further studies are needed to explore its full potential.
合成方法
The synthesis of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose involves the acetylation of xylose using acetic anhydride and a catalyst such as pyridine. The reaction takes place under mild conditions and produces a high yield of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose can be purified by recrystallization or chromatography.
科学研究应用
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has a wide range of applications in scientific research. One of the most significant applications is in the synthesis of complex carbohydrates and glycoconjugates. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is used as a starting material for the synthesis of oligosaccharides, glycosides, and glycoproteins. These molecules play a crucial role in various biological processes such as cell-cell recognition, immune response, and signal transduction.
属性
CAS 编号 |
1233-03-0 |
|---|---|
产品名称 |
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose |
分子式 |
C13H18O9 |
分子量 |
318.28 g/mol |
IUPAC 名称 |
[(3R,4S,5R,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1 |
InChI 键 |
MJOQJPYNENPSSS-YVECIDJPSA-N |
手性 SMILES |
CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
同义词 |
.alpha.-Xylopyranose, tetraacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



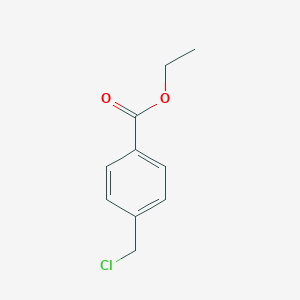
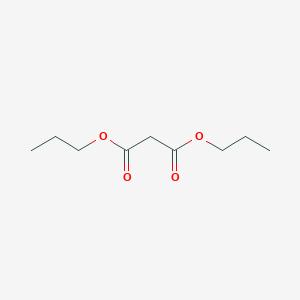
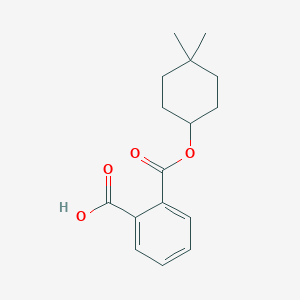
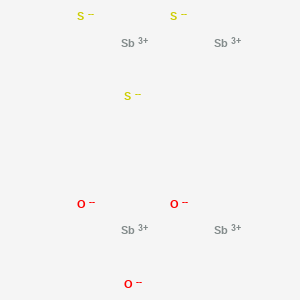
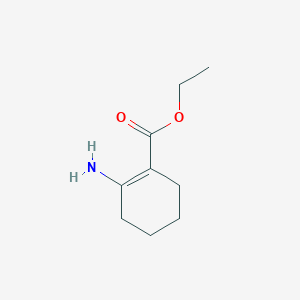
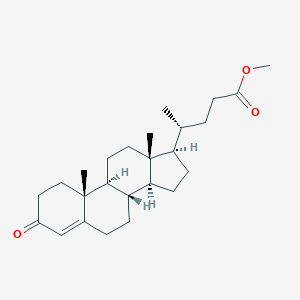
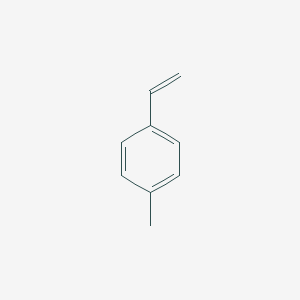
![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)
